Cas no 1495583-71-5 (2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine)

2-(4-tert-Butylphenyl)-3,3,3-trifluoropropan-1-amine is a fluorinated amine derivative characterized by its unique structural features, including a tert-butylphenyl group and a trifluoropropylamine moiety. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, while the tert-butyl substituent may influence steric and electronic properties. Its well-defined molecular structure allows for precise modifications in synthetic applications. The compound is typically handled under controlled conditions due to its reactive amine functionality, making it suitable for specialized organic synthesis and intermediate development.
2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine structure
1495583-71-5 structure
商品名:2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine
CAS番号:1495583-71-5
MF:C13H18F3N
メガワット:245.283934116364
CID:5969605
PubChem ID:79016269

2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine
    • 1495583-71-5
    • AKOS017550071
    • EN300-1930866
    • インチ: 1S/C13H18F3N/c1-12(2,3)10-6-4-9(5-7-10)11(8-17)13(14,15)16/h4-7,11H,8,17H2,1-3H3
    • InChIKey: ZCEXHHWUUNQLNR-UHFFFAOYSA-N
    • ほほえんだ: FC(C(CN)C1C=CC(=CC=1)C(C)(C)C)(F)F

計算された属性

  • せいみつぶんしりょう: 245.13913406g/mol
  • どういたいしつりょう: 245.13913406g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 234
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 26Ų

2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1930866-5g
2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine
1495583-71-5
5g
$3065.0 2023-09-17
Enamine
EN300-1930866-5.0g
2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine
1495583-71-5
5g
$3687.0 2023-05-27
Enamine
EN300-1930866-10.0g
2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine
1495583-71-5
10g
$5467.0 2023-05-27
Enamine
EN300-1930866-0.1g
2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine
1495583-71-5
0.1g
$930.0 2023-09-17
Enamine
EN300-1930866-0.5g
2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine
1495583-71-5
0.5g
$1014.0 2023-09-17
Enamine
EN300-1930866-1.0g
2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine
1495583-71-5
1g
$1272.0 2023-05-27
Enamine
EN300-1930866-0.05g
2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine
1495583-71-5
0.05g
$888.0 2023-09-17
Enamine
EN300-1930866-0.25g
2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine
1495583-71-5
0.25g
$972.0 2023-09-17
Enamine
EN300-1930866-1g
2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine
1495583-71-5
1g
$1057.0 2023-09-17
Enamine
EN300-1930866-2.5g
2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine
1495583-71-5
2.5g
$2071.0 2023-09-17

2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine 関連文献

2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amineに関する追加情報

Introduction to 2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine (CAS No. 1495583-71-5)

2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1495583-71-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to a class of molecules characterized by a trifluoromethyl group and a tert-butyl-substituted phenyl ring, which contribute to its unique chemical properties and potential biological activities.

The molecular structure of 2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine consists of a propylamine backbone modified with a trifluoropropyl group at the third carbon position. The presence of the trifluoromethyl (–CF₃) group is particularly noteworthy, as it is known to enhance metabolic stability and lipophilicity in drug candidates. This feature makes the compound an attractive scaffold for developing novel therapeutic agents.

The 4-tert-butylphenyl moiety further influences the electronic and steric properties of the molecule. The tert-butyl group provides steric hindrance, which can be exploited to modulate binding interactions with biological targets. Such structural features are often employed in medicinal chemistry to improve selectivity and reduce off-target effects.

In recent years, there has been growing interest in fluorinated compounds due to their enhanced physicochemical properties, including improved bioavailability and resistance to enzymatic degradation. Studies have demonstrated that the introduction of fluorine atoms into drug molecules can significantly alter their pharmacokinetic profiles. For instance, the trifluoromethyl group can increase the binding affinity of a molecule to its receptor by stabilizing key interactions through dipole-dipole interactions and halogen bonding.

Research in the field of kinase inhibitors, a major class of targeted therapeutics, has highlighted the importance of fluorinated substituents in optimizing drug efficacy. Compounds like 2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine are being explored as potential inhibitors due to their ability to mimic natural substrates while incorporating structural elements that enhance binding specificity. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain kinases by occupying critical pockets within the enzyme's active site.

The synthesis of 2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the introduction of the trifluoromethyl group via fluorination reactions, followed by functionalization at the propylamine chain. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired carbon-carbon bonds efficiently.

One of the most compelling aspects of this compound is its potential role in developing next-generation agrochemicals. The combination of lipophilicity provided by the trifluoromethyl group and steric bulk from the tert-butylphenyl ring makes it an ideal candidate for designing pesticides with improved environmental stability and target specificity. Recent studies have shown that similar fluorinated aromatic compounds exhibit potent insecticidal activity while minimizing toxicity to non-target organisms.

The pharmaceutical industry has also been exploring 2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine as a building block for more complex drug candidates. Its structural framework allows for further derivatization, enabling researchers to fine-tune its biological activity. For example, modifications at the amine group can introduce additional functional handles for covalent bonding or enhance solubility properties.

In conclusion, 2-(4-tert-butylphenyl)-3,3,3-trifluoropropan-1-amine (CAS No. 1495583-71-5) represents a promising compound with diverse applications in both pharmaceuticals and agrochemicals. Its unique structural features—particularly the presence of a trifluoromethyl group and a tert-butyl-substituted phenyl ring—make it an excellent candidate for further investigation into novel therapeutics and sustainable agricultural solutions. As research continues to uncover new biological targets and synthetic methodologies, compounds like this are poised to play a pivotal role in advancing chemical biology and drug discovery.

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